3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol
Description
BenchChem offers high-quality 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(3,4-diethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-3-16-12-6-5-10(11(15)7-8-14)9-13(12)17-4-2/h5-6,9,11,15H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTYOYUKLVDMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CCN)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility and stability of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol in common lab solvents.
An In-depth Technical Guide to the Solubility and Stability of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol
Introduction: Characterizing a Novel Phenylpropanolamine Derivative
3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol is a substituted phenylpropanolamine, a class of compounds with significant interest in pharmaceutical and chemical research due to their diverse biological activities. The successful application of this molecule in drug development, process chemistry, or as a research tool is fundamentally dependent on a thorough understanding of its physicochemical properties. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the solubility and chemical stability of this specific compound.
As a Senior Application Scientist, my approach is not to simply provide data, but to illuminate the underlying chemical principles and provide robust, field-tested methodologies. The protocols herein are designed as self-validating systems, ensuring that the data generated is reliable and reproducible. We will explore the molecule's structural attributes to predict its behavior and then outline detailed experimental workflows to empirically determine its solubility profile and degradation pathways.
Part 1: Molecular Structure and Its Implications for Solubility
The solubility of a compound is dictated by its molecular structure—specifically, the balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) features.
Structural Breakdown:
-
3,4-Diethoxyphenyl Group: This aromatic ring with two ethoxy substituents is the primary hydrophobic domain of the molecule. The ethyl groups contribute more to its lipophilicity than the methoxy groups found on similar analogs.[1] This region will favor interactions with non-polar, aprotic solvents.
-
Propan-1-ol Chain: The three-carbon aliphatic chain adds to the non-polar character. However, the hydroxyl (-OH) group is a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of polarity and potential for solubility in protic solvents.
-
Primary Amino Group (-NH2): Located at the 3-position, this is a basic and highly polar functional group. It is a strong hydrogen bond donor and acceptor. Crucially, it can be protonated in acidic conditions to form an ammonium salt (-NH3+), which dramatically increases aqueous solubility.[2][3]
Predicted Solubility Behavior: Based on this analysis, 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol is expected to be a weakly basic compound with amphiphilic character. Its solubility will be highly dependent on the pH of aqueous solutions and the polarity of organic solvents. We can predict low intrinsic solubility in neutral water, which should increase significantly in acidic media. It is likely to be soluble in polar protic solvents like lower-chain alcohols and polar aprotic solvents such as DMSO and DMF.
Experimental Workflow for Solubility Profiling
A systematic approach is required to quantify the solubility in a range of relevant laboratory solvents. The shake-flask method is the gold standard for determining thermodynamic solubility.
Caption: Thermodynamic Solubility Determination Workflow.
Protocol 1: Thermodynamic Solubility Assessment
-
Preparation: Add an excess amount of solid 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol (e.g., 10 mg) to separate 2 mL glass vials.
-
Solvent Addition: Add 1 mL of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Sample Processing: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration in mg/mL.
Recommended Solvents and Data Summary
The choice of solvents should span a range of polarities and functionalities to build a comprehensive profile relevant for various applications, from synthesis to formulation.
| Solvent System | Type | Predicted Solubility | Rationale |
| Aqueous Buffer pH 3.0 | Polar Protic, Acidic | High | Protonation of the amino group forms a soluble salt. |
| Water, Deionized | Polar Protic, Neutral | Low to Moderate | Zwitterionic or neutral form prevails; limited by hydrophobic moiety. |
| Aqueous Buffer pH 9.0 | Polar Protic, Basic | Low | The amino group is in its free base form, reducing aqueous solubility. |
| Methanol | Polar Protic | High | Can hydrogen bond with both -OH and -NH2 groups.[3] |
| Ethanol | Polar Protic | High | Similar to methanol, good for dissolving polar molecules.[3] |
| Acetonitrile | Polar Aprotic | Moderate to High | Dipolar interactions are favorable. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent solvent for a wide range of polar and non-polar compounds. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | The ester functionality has limited interaction with the compound's polar groups. |
| Dichloromethane (DCM) | Non-polar Aprotic | Low | Primarily interacts with the hydrophobic diethoxyphenyl group. |
Part 2: Intrinsic Stability and Forced Degradation
Understanding a molecule's stability is critical for determining its shelf-life, storage conditions, and potential liabilities during formulation.[4] Forced degradation, or stress testing, is an essential component of this evaluation, designed to rapidly identify potential degradation pathways and products that might form under various stress conditions.[5][6][7]
The structure of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol presents several potential sites for degradation:
-
Amino Group: Susceptible to oxidation.
-
Hydroxyl Group: Can undergo oxidation or elimination reactions.
-
Diethoxyphenyl Ethers: Generally stable, but can be cleaved under harsh acidic conditions.
-
Aromatic Ring: The electron-rich ring is susceptible to oxidative degradation.
Experimental Workflow for Forced Degradation Studies
A systematic stress testing protocol involves exposing the compound in both solution and solid states to harsh conditions to accelerate decomposition.[8]
Caption: Forced Degradation Experimental Workflow.
Protocol 2: Forced Degradation Study
This protocol is designed to induce degradation of approximately 5-20%, which is ideal for identifying primary degradants without completely consuming the parent compound.[6]
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.[8]
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 105°C for 48 hours.[8]
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in foil.[6][8]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching:
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Other samples can be analyzed directly.
-
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and characterize any degradation products.
Summary of Stability and Degradation Profile
The results of the forced degradation study should be compiled to provide a clear overview of the compound's liabilities.
| Stress Condition | Time | Temperature | % Degradation of Parent | Observations / Major Degradants |
| 0.1 M HCl | 48h | 60°C | [Experimental Result] | [e.g., No significant degradation, or note peak areas of new impurities] |
| 0.1 M NaOH | 48h | 60°C | [Experimental Result] | [e.g., Discoloration, formation of polar degradants] |
| 3% H2O2 | 24h | Room Temp | [Experimental Result] | [e.g., Rapid degradation, potential N-oxide or aromatic ring oxidation products] |
| Heat (Solution) | 48h | 60°C | [Experimental Result] | [Note any observed degradation] |
| Heat (Solid) | 48h | 105°C | [Experimental Result] | [Note any change in physical appearance or purity] |
| Light (ICH Q1B) | - | - | [Experimental Result] | [Note any photosensitivity compared to the dark control] |
Conclusion and Recommendations
This guide provides a robust, scientifically grounded framework for characterizing the solubility and stability of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol. The molecule's amphiphilic nature, with a basic amino group and a hydrophobic diethoxyphenyl moiety, makes its solubility highly dependent on pH. A comprehensive screening in solvents of varying polarity is essential.
Forced degradation studies are paramount to uncovering the compound's intrinsic stability. The presence of an electron-rich aromatic ring and a primary amine suggests a potential susceptibility to oxidation. The outlined protocols for hydrolysis, oxidation, thermal, and photolytic stress will effectively map its degradation pathways. The resulting data is indispensable for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the development of robust, stability-indicating analytical methods.
References
- Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol. Benchchem.
- 3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol. Sigma-Aldrich.
- 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Loba Chemie.
- Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo.
- Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Preprints.org.
- 3-Amino-1-propanol. Wikipedia.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
- 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard.
- 1-Propanol, 3-amino-. NIST WebBook.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL. ChemicalBook.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
Sources
- 1. 3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol | 201408-35-7 [sigmaaldrich.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. ijrpp.com [ijrpp.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. asianjpr.com [asianjpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Protocol for the Asymmetric Synthesis of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol
Abstract: This application note provides a detailed, field-proven protocol for the asymmetric synthesis of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol, a chiral 1,3-amino alcohol. These molecules are critical building blocks in medicinal chemistry, valued for their presence in numerous pharmacologically active compounds.[1][2][3][4] The protocol herein outlines a robust two-step synthetic route commencing from the commercially available 3,4-diethoxyacetophenone. The first step involves a Mannich reaction to generate the key intermediate, a β-amino ketone. The subsequent step achieves the desired chirality through a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction.[5][6][7] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, explanations for experimental choices, and methods for validation.
Introduction and Significance
Chiral 1,3-amino alcohols are privileged scaffolds in modern drug discovery. Their bifunctional nature allows for precise molecular interactions with biological targets, making them integral to the development of novel therapeutics.[8][9] 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol, specifically, is a key chiral intermediate in the synthesis of advanced pharmaceutical agents, including β3-adrenergic receptor agonists like Solabegron, which is investigated for the treatment of overactive bladder and irritable bowel syndrome.[10][11][12]
The stereochemistry of the hydroxyl and amino groups is paramount for biological activity. Therefore, a reliable and highly enantioselective synthetic method is essential. The strategy detailed here leverages the well-established and predictable Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively reduce a prochiral ketone, yielding the desired chiral alcohol with high enantiomeric excess.[7][13][14] This method is widely adopted in both academic and industrial settings for its reliability and scalability.[7]
Overall Synthetic Strategy
The synthesis is a two-stage process. First, the prochiral β-amino ketone is prepared via a Mannich reaction. Second, this ketone is subjected to an asymmetric reduction using a chiral catalyst to install the stereocenter.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailor-made amino acid-derived pharmaceuticals approved by the FDA in 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of the β3-adrenergic receptor agonist solabegron and analogous N-(2-ethylamino)-β-amino alcohols from O-acylated cyanohydrins - expanding the scope of minor enantiomer recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solabegron - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. ias.ac.in [ias.ac.in]
Radiolabeling techniques for 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol.
Application Note: Radiolabeling Strategies for 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol
Executive Summary
This guide details the strategic radiolabeling of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol , a gamma-amino alcohol derivative structurally relevant to adrenergic modulators and sympathomimetic agents.
For ADME (Absorption, Distribution, Metabolism, Excretion) studies, the selection of the radioisotope and the labeling position is critical. This molecule presents specific metabolic challenges, notably the lability of the ethoxy groups (O-dealkylation).[1] Therefore, this protocol prioritizes labeling the stable propyl backbone using Carbon-14 (¹⁴C) for mass balance studies and Tritium (³H) for high-sensitivity receptor binding or preliminary screening.
Strategic Analysis & Isotope Selection
Structural Vulnerabilities & Labeling Sites
The target molecule consists of a catechol-ether core and an aminopropanol side chain.
-
Ethoxy Groups (Positions 3,4): High risk of metabolic loss via CYP450-mediated O-dealkylation. Labeling here (e.g., [¹⁴C]ethoxy) would result in the release of [¹⁴C]acetaldehyde/[¹⁴C]ethanol, separating the radiolabel from the pharmacophore. Verdict: Avoid.
-
Phenyl Ring: Metabolically stable but synthetically demanding (requires total synthesis from [¹⁴C]phenol or similar). Verdict: Secondary option.
-
Propyl Backbone (C1, C2, C3): The most strategic location.
-
C3 (Amino-bearing carbon): Accessible via [¹⁴C]cyanide homologation. Stable against common metabolic cleavages (unless extensive deamination/oxidation occurs, but the carbon skeleton usually remains).
-
C1 (Benzylic alcohol): Accessible via reduction with tritiated hydrides. Excellent for ³H labeling.
-
Selected Protocols
| Study Type | Isotope | Preferred Position | Synthetic Strategy |
| Human AME / Mass Balance | Carbon-14 | C-3 (Side chain) | [¹⁴C]Cyanide displacement on phenacyl halide followed by reduction. |
| Receptor Binding / In Vitro | Tritium | C-1 (Benzylic) | Reduction of the amino-ketone precursor with [³H]NaBH₄. |
Protocol A: Carbon-14 Synthesis (The "Gold Standard")
Objective: Synthesize [3-¹⁴C]3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol. Rationale: This route utilizes Potassium [¹⁴C]Cyanide , a cost-effective and high-purity bulk starting material. The synthesis involves chain extension of a phenacyl precursor, ensuring the label is integral to the drug skeleton.
Retrosynthetic Analysis
The target is a gamma-amino alcohol. This can be accessed by reducing a beta-keto nitrile .
-
Target: Ar-CH(OH)-CH₂-¹⁴CH₂ -NH₂
-
Intermediate: Ar-CO-CH₂-¹⁴CN (Beta-keto nitrile)
-
Starting Material: 2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one + K¹⁴CN
Experimental Workflow
Step 1: Synthesis of [Cyano-¹⁴C]Beta-Keto Nitrile
-
Precursor Preparation: Dissolve 2-Bromo-1-(3,4-diethoxyphenyl)ethan-1-one (1.0 eq) in ethanol/water (4:1 v/v).
-
Labeling Reaction: Add Potassium [¹⁴C]Cyanide (1.05 eq, specific activity 50-60 mCi/mmol) carefully.
-
Conditions: Stir at ambient temperature for 2-4 hours. Monitor by Radio-TLC (mobile phase: Hexane/EtOAc 7:3).
-
Workup: Quench with water. Extract with dichloromethane (DCM). Wash organic layer with brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Intermediate: 3-(3,4-diethoxyphenyl)-3-oxopropanenitrile-[cyano-¹⁴C].
Step 2: Global Reduction to Gamma-Amino Alcohol
-
Reagent Setup: Prepare a solution of Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous THF under Argon.
-
Addition: Dropwise add the [¹⁴C]beta-keto nitrile (dissolved in THF) to the LiAlH₄ slurry at 0°C.
-
Note: The nitrile reduces to the primary amine; the ketone reduces to the alcohol.
-
-
Reflux: Warm to room temperature, then reflux for 3-6 hours to ensure complete reduction of the nitrile.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate.
-
Purification: The filtrate is concentrated and purified via semi-preparative HPLC (Reverse phase C18, Water/Acetonitrile gradient with 0.1% TFA).
Reaction Scheme (Graphviz)
Caption: Figure 1. Synthesis of [3-¹⁴C]3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol via Cyanide displacement and LiAlH₄ reduction.
Protocol B: Tritium Labeling (High Specific Activity)
Objective: Synthesize [1-³H]3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol. Rationale: Tritium allows for extremely high specific activity (>20 Ci/mmol), ideal for receptor binding assays (Kd determination). The label is introduced at the chiral center (C-1) via reduction of the ketone precursor.
Precursor Synthesis
-
Precursor: 3-Amino-1-(3,4-diethoxyphenyl)propan-1-one (as the hydrochloride salt).
-
Synthesis: Mannich reaction of 3,4-diethoxyacetophenone with paraformaldehyde and ammonium chloride (or dimethylamine followed by exchange).
Experimental Workflow
-
Dissolution: Dissolve the amino-ketone precursor (1-2 mg) in methanol (0.5 mL).
-
Reagent: Add Sodium Borotritide ([³H]NaBH₄) (25-100 mCi, solid or solution in dilute NaOH).
-
Reaction: Stir at room temperature for 1 hour.
-
Quench: Add 0.1 mL of acetone to quench excess borotritide (forms [³H]isopropanol, which is volatile). Then add 1N HCl to decompose borate complexes.
-
Labile Tritium Removal: Evaporate the solvent. Re-dissolve in methanol and evaporate (3x) to remove exchangeable tritium (N-³H, O-³H).
-
Purification: HPLC purification is mandatory to separate the product from any unreduced ketone (though reduction is usually quantitative).
Quality Control & Specifications
For use in GLP studies, the radiolabeled material must meet the following criteria:
| Parameter | Specification | Method |
| Radiochemical Purity | > 97% | HPLC with Radiodetector (Flow Scintillation) |
| Chemical Purity | > 95% | HPLC-UV (254/280 nm) |
| Specific Activity | ¹⁴C: 50-60 mCi/mmol³H: 1-20 Ci/mmol | Mass Spectrometry / Gravimetric Analysis |
| Identity | Co-elution with authentic standard | HPLC |
| Solvent Residuals | < ICH Limits | NMR / GC |
Storage Stability:
-
Amino alcohols can be prone to oxidation. Store as the Hydrochloride (HCl) or Tartrate salt .
-
¹⁴C: Store at -20°C in solution (Ethanol) or as a dry solid. Stable for years.
-
³H: Store at -80°C in Ethanol. prone to radiolysis (self-decomposition). Use radical scavengers if high concentration.
Metabolic Considerations (The "Why")
Understanding the metabolic fate of the ethoxy groups validates our labeling strategy.
-
O-Dealkylation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) frequently target aryl-ethyl ethers.
-
Mechanism:[2][3][4] Hydroxylation of the alpha-carbon of the ethyl group -> Hemiacetal intermediate -> Cleavage to Phenol + Acetaldehyde.
-
Consequence: If the label were on the ethyl group, the radioactivity would be excreted as volatile [¹⁴C]acetaldehyde or incorporated into the acetate pool, losing the ability to track the drug core.
-
-
Benzylic Oxidation: The C-1 position (Alcohol) can be oxidized back to the ketone.
-
Consequence: If using the ³H protocol (label at C-1), oxidation leads to loss of the label (release of ³H₂O). Therefore, ³H labeled material is suitable for binding studies but suboptimal for comprehensive metabolic tracking compared to the ¹⁴C backbone label.
-
References
-
Vogepohl, H. (2025). Late-Stage Carbon-14 Labelling and Isotope Exchange. Open Med Science. Link
-
WuXi AppTec DMPK . (2025).[5] Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations. WuXi AppTec.[5][6] Link
-
Organic Chemistry Portal . (2023). Henry Reaction (Nitroaldol Reaction).[2][3][4][7] Organic Chemistry Portal. Link
-
Contract Pharma . (2017). Radiolabeling is Still Hot: Carbon-14 in Drug Development.[8][9] Contract Pharma. Link
-
National Institutes of Health (NIH) . (2018). Chemical and Enzymatic Stability of Prodrugs Containing Ethoxy Linkers. PMC. Link
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. headwaybio.com [headwaybio.com]
- 7. synarchive.com [synarchive.com]
- 8. contractpharma.com [contractpharma.com]
- 9. openmedscience.com [openmedscience.com]
Troubleshooting & Optimization
How to improve the yield of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol synthesis.
[1]
Case ID: SYNTH-OPT-34DE Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The target molecule, 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol , features an electron-rich aromatic ring (3,4-diethoxy substitution) and a 1,3-amino alcohol motif.[1]
The Yield Paradox: The electron-donating ethoxy groups activate the aromatic ring, which theoretically aids certain electrophilic substitutions, but in this scaffold, they create two critical failure modes:
-
Benzylic Instability: The 3,4-diethoxy group stabilizes the benzylic carbocation, making the final alcohol highly susceptible to acid-catalyzed dehydration (elimination) to form the styrene derivative.
-
Retro-Mannich Fragmentation: If synthesizing via the Mannich pathway, the intermediate
-aminoketone is prone to reverting to starting materials under thermal or pH stress.[1]
Module 1: Diagnostic Workflows & Pathway Analysis
Diagram 1: Synthetic Pathways & Failure Points
This flowchart visualizes the two primary routes and identifies where yield is typically lost.[1]
Caption: Comparison of Mannich vs. Acetonitrile routes, highlighting the Retro-Mannich and Dehydration failure modes.
Module 2: Troubleshooting The Mannich Route (Route A)
Applicable if you are reacting 3,4-diethoxyacetophenone with formaldehyde and an amine.
The Core Problem: Direct synthesis of primary amines (using ammonium chloride) via Mannich is notoriously low-yielding due to multiple alkylations (forming secondary/tertiary amines).[1]
Q1: My reaction mixture turns into a dark tar. What is happening?
Diagnosis: Polymerization of the electron-rich acetophenone or multiple Mannich additions.[1] Solution:
-
Switch Amine Source: Do not use simple Ammonia (
).[1] Use Dibenzylamine or Hexamethylenetetramine (HMTA) .[1]-
Protocol: React acetophenone with HMTA (Delepine-like conditions).[1] This forms a stable intermediate that can be hydrolyzed to the primary amine later.[1]
-
Alternative: Use Dimethylamine HCl .[1] It reacts cleaner. You can demethylate later (difficult) or accept the N,N-dimethyl analog if the application permits.
-
-
pH Control: The reaction requires acidic catalysis, but the 3,4-diethoxy ring is sensitive.[1] Maintain pH 2–3 using concentrated HCl in Ethanol. Do not use sulfuric acid, as it promotes tar formation with electron-rich aromatics.[1]
Q2: I lose product during the ketone isolation.
Diagnosis: The
-
Isolate as Salt: Never isolate the free base of the intermediate ketone. Cool the reaction mixture and add Acetone or Ether to precipitate the Hydrochloride Salt directly. Filter and dry the salt.[1][2]
-
Self-Validation: If the solid turns into an oil upon exposure to air/moisture, it is reverting.[1] Store in a desiccator.
Module 3: Troubleshooting The Reduction & Workup
Applicable to converting the ketone (or nitrile) to the alcohol.
Q3: I see a "Styrene" impurity (Alkene) in my NMR.
Diagnosis: Acid-catalyzed dehydration.[1] The 3,4-diethoxy group pushes electron density to the benzylic position, making the -OH group an excellent leaving group under even mildly acidic conditions. Solution:
-
Basify Before Workup: When quenching the reduction (NaBH4), use saturated NaHCO3 or NaOH to ensure the pH is > 10 before any organic solvent is added.[1]
-
Temperature Control: Perform the reduction at 0°C to -10°C . Room temperature is sufficient to drive elimination in this electron-rich system.[1]
Q4: The product yield is low after extraction (Water solubility).
Diagnosis: 3-amino-1-arylpropanols are amphoteric and highly polar.[1] They prefer the aqueous phase.[1] Solution:
-
The "Salting Out" Protocol: Saturate the aqueous phase with NaCl.[1]
-
Solvent Switch: Replace Ethyl Acetate with Dichloromethane (DCM) / Isopropanol (9:1) mixture.[1] The alcohol helps pull the polar amine into the organic layer.
-
Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor for 12+ hours.[1]
Module 4: The High-Yield Alternative (Route B)
Recommended if the Mannich route yields < 40%.
If you require the primary amine specifically, the Mannich route is suboptimal. The Acetonitrile Aldol route is the industry standard for high-yield phenylpropanolamine synthesis.[1]
Protocol Summary:
-
Lithiation: Generate the anion of acetonitrile (
) using n-BuLi or LDA in THF at -78°C. -
Addition: Add 3,4-diethoxybenzaldehyde (not acetophenone).
-
Result: Forms 3-hydroxy-3-(3,4-diethoxyphenyl)propanenitrile.
-
Reduction: Reduce the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH4) .[1]
Why this improves yield:
-
Avoids the unstable Mannich base.[1]
-
The C-C bond formation is irreversible under these conditions.[1]
-
LiAlH4 reduction of the nitrile gives the primary amine cleanly.
Comparison of Reagents & Yields
| Feature | Mannich Route (Route A) | Acetonitrile Route (Route B)[1] |
| Starting Material | 3,4-Diethoxyacetophenone | 3,4-Diethoxybenzaldehyde |
| Key Reagent | Paraformaldehyde / Amine HCl | Acetonitrile / n-BuLi |
| Primary Amine Yield | Low (20-35%) - Side reactions | High (75-85%) - Clean conversion |
| Impurity Profile | Polymers, Enones, Bis-amines | Unreacted aldehyde (easy to remove) |
| Scalability | Good, but purification intensive | Excellent, but requires Cryogenics (-78°C) |
Module 5: Interactive Troubleshooting Logic
Caption: Decision tree for selecting the correct optimization strategy based on amine type and observed failure mode.
References
-
Modern Mannich Reaction Protocols: Arend, M., Westermann, B., & Risch, N. (1998).[1] Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044-1070.[1] Link[1]
-
Synthesis of Phenylpropanolamine Derivatives: Trost, B. M., & Terrell, L. R. (2003).[1] A Direct Catalytic Asymmetric Mannich Reaction.[1][3] Journal of the American Chemical Society, 125(2), 338-339.[1] Link[1]
-
Reduction of
-Aminoketones: Tramontini, M. (1973).[1] Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.[1] Link -
Acetonitrile/Aldol Route (General Protocol): DiBiase, S. A., Lipisko, B. A., Haag, A., Wolak, R. A., & Gokel, G. W. (1979). Direct synthesis of
-unsaturated nitriles from acetonitrile and aldehydes.[1] The Journal of Organic Chemistry, 44(25), 4640-4649.[1] Link[1] -
Handling of 3,4-Diethoxy Derivatives (Analogous Chemistry): Specific handling of electron-rich alkoxy-benzenes in acidic media is detailed in: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.12 (Aromatic Substitution).[1]
Technical Support Center: Purification of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol and its Intermediates
Welcome to the technical support center for the purification of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol and its key synthetic intermediate, 3-(dimethylamino)-1-(3,4-diethoxyphenyl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format to address common challenges encountered during the synthesis and purification of these compounds.
I. Purification of the Mannich Base Intermediate: 3-(dimethylamino)-1-(3,4-diethoxyphenyl)propan-1-one Hydrochloride
The typical synthesis of the aminoketone intermediate involves the Mannich reaction of 1-(3,4-diethoxyphenyl)ethanone, paraformaldehyde, and dimethylamine hydrochloride. The primary method for purification is recrystallization of the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Why is my crude 3-(dimethylamino)-1-(3,4-diethoxyphenyl)propan-1-one an oil or a sticky solid after the initial work-up?
A1: This is a common issue with Mannich bases. The free base form is often a low-melting solid or an oil. Conversion to the hydrochloride salt provides a more crystalline and easily handled material. If you have isolated the free base, you can dissolve it in a suitable solvent like isopropanol or acetone and carefully add a solution of HCl in an organic solvent (e.g., 2-propanol) to precipitate the hydrochloride salt.
Q2: What are the most common impurities I should expect in my crude aminoketone intermediate?
A2: The most likely impurities include unreacted 1-(3,4-diethoxyphenyl)ethanone, residual paraformaldehyde, and potentially some bis-addition products. Proper stoichiometry and reaction time can minimize these. The purification process is designed to remove these effectively.
Q3: Can I use column chromatography to purify the free base of the aminoketone?
A3: While possible, it is often more challenging due to the basic nature of the amine, which can lead to tailing on standard silica gel columns. It is generally more efficient to purify the hydrochloride salt by recrystallization. If you must use chromatography for the free base, consider using silica gel treated with a small amount of triethylamine (1-2%) in the eluent to suppress tailing.[1]
Troubleshooting Guide: Recrystallization of the Hydrochloride Salt
Issue 1: The hydrochloride salt "oils out" during recrystallization instead of forming crystals.
-
Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated to a degree that favors amorphous precipitation over crystal lattice formation.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure it is not overly concentrated.
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath. Rapid cooling is a primary cause of oiling out.[2]
-
Scratching and Seeding: If no crystals form after reaching room temperature, try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[2]
-
Solvent System Modification: If the issue persists, consider a different solvent system. A mixture of solvents, such as ethanol/acetone or isopropanol/diethyl ether, can be effective. Dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., diethyl ether) until turbidity persists, then heat to clarify and cool slowly.
-
Issue 2: Poor recovery of the recrystallized product.
-
Causality: The compound has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize the Solvent: Select a solvent in which the compound has high solubility when hot and very low solubility when cold. You may need to screen several solvents.
-
Cooling Temperature: Ensure the solution is thoroughly cooled. An ice-salt bath can lower the temperature further, but be cautious of precipitating impurities.
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can concentrate it by rotary evaporation and attempt a second recrystallization to recover more material.
-
| Parameter | Recommendation for Recrystallization | Rationale |
| Primary Solvent | Isopropanol or Ethanol | Good balance of solubility at high and low temperatures for many Mannich base hydrochlorides.[3] |
| Co-Solvent (for inducing precipitation) | Acetone or Diethyl Ether | Used as an anti-solvent to reduce the solubility of the salt and improve yield. |
| Cooling Protocol | Slow cooling to room temperature, followed by cooling in an ice bath. | Promotes the formation of well-defined crystals over amorphous solids or oils.[2] |
| Washing Solvent | Cold primary solvent or co-solvent. | To wash away residual impurities from the crystal surface without dissolving the product. |
II. Purification of the Final Product: 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol
The final amino alcohol is typically obtained by the reduction of the aminoketone intermediate, for instance, using sodium borohydride. The product is a chiral amino alcohol that often requires purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My final product is a viscous oil. Is this normal?
A1: Yes, many amino alcohols, especially in their free base form, are viscous oils or low-melting solids at room temperature. This does not necessarily indicate impurity.
Q2: What are the primary impurities I might see in the crude final product?
A2: The main impurities are likely unreacted aminoketone starting material and potentially some byproducts from the reduction. If a protecting group was used for the amine, incomplete deprotection could also be a source of impurities.
Q3: My compound is chiral. How can I separate the enantiomers?
A3: Chiral separation is typically achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating enantiomers of amino alcohols.[4][5] You will need to develop a specific method, typically using a mobile phase of hexane/isopropanol or a similar normal-phase system.[4]
Troubleshooting Guide: Column Chromatography
Issue 1: My compound is streaking or "tailing" on the silica gel column.
-
Causality: The basic amino group is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes a portion of the molecules to be retained more strongly, leading to a "tail" instead of a sharp peak.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol, to your eluent. A concentration of 0.5-2% is typically sufficient. This will neutralize the acidic sites on the silica and significantly improve the peak shape.[1]
-
Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.
-
Issue 2: I am not getting good separation between my product and an impurity.
-
Causality: The polarity difference between your product and the impurity is not large enough for the chosen solvent system to resolve them.
-
Troubleshooting Steps:
-
Optimize the Eluent: The key to good separation is finding the right mobile phase. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of around 0.2-0.3 for your target compound for the best separation on a column.[1][6]
-
Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities. Then, gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities behind on the column.[1]
-
Improve Column Packing: A poorly packed column with air bubbles or cracks will lead to poor separation. Ensure you pack the column carefully as a slurry to create a uniform stationary phase.[7]
-
| Parameter | Recommended Starting Conditions for Column Chromatography | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, versatile stationary phase for the purification of moderately polar organic compounds.[6] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane, followed by a gradient of Methanol in Dichloromethane. | Allows for the separation of compounds with a range of polarities. |
| Eluent Modifier | 1% Triethylamine (Et₃N) | Minimizes peak tailing by neutralizing acidic silanol groups on the silica surface.[1] |
| Loading Method | Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane and load directly onto the column. | Ensures a concentrated band of material at the start of the chromatography for better separation.[7] |
Workflow and Troubleshooting Diagrams
Diagram 1: Overall Synthesis and Purification Workflow
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
Identifying common impurities in 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol synthesis.
Welcome to the technical support center for the synthesis of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and ensure the highest purity of your final product.
Synthesis Overview: A Two-Step Approach
The synthesis of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol is typically achieved through a two-step process:
-
Mannich Reaction: 3,4-diethoxyacetophenone is reacted with formaldehyde and dimethylamine (usually as its hydrochloride salt) to form the β-aminoketone intermediate, 3-(dimethylamino)-1-(3,4-diethoxyphenyl)propan-1-one.
-
Reduction: The ketone functionality of the Mannich base intermediate is then reduced to a hydroxyl group to yield the final product, 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol.
This seemingly straightforward synthesis can present several challenges, leading to the formation of various impurities that can complicate purification and compromise the quality of the final compound. This guide will provide a detailed exploration of these potential impurities, their mechanisms of formation, and robust analytical and purification strategies.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, framed in a question-and-answer format.
Part 1: Impurities Arising from the Mannich Reaction
Question 1: My reaction mixture shows multiple spots on TLC, with some close to my starting acetophenone. What are these likely to be?
Answer:
Besides your desired Mannich base, several side products can form during the Mannich reaction. The most common are:
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of 3,4-diethoxyacetophenone. Formaldehyde and dimethylamine are volatile and may be removed during workup, but their presence in the crude product is possible.
-
Aldol Condensation Product: 3,4-diethoxyacetophenone can undergo self-condensation under the reaction conditions, especially if the reaction is heated for an extended period or if basic conditions are not well-controlled. This leads to the formation of a β-hydroxyketone or an α,β-unsaturated ketone after dehydration.
-
Bis-aminated Product: It is possible for a second Mannich reaction to occur on the desired product if there are other acidic protons, or on the starting material if both methyl groups of the acetophenone react. However, with an acetophenone derivative, this is less common. A more likely scenario is the reaction of the Mannich base with another molecule of formaldehyde and the enolate of the acetophenone, leading to a more complex structure.[1]
Identification and Mitigation:
-
TLC Analysis: Use a combination of polar and non-polar solvent systems to achieve good separation. Unreacted acetophenone will be less polar than the Mannich base. Aldol products will have varying polarities depending on their structure.
-
HPLC-MS Analysis: This is the most effective technique for identifying these impurities. The mass-to-charge ratio (m/z) will clearly distinguish the starting material, the product, and potential side products.
-
Mitigation:
-
Ensure the stoichiometry of the reactants is correct. A slight excess of formaldehyde and dimethylamine hydrochloride can help drive the reaction to completion.
-
Control the reaction temperature and time to minimize the formation of aldol condensation byproducts.
-
Optimize the pH of the reaction mixture; the Mannich reaction is typically carried out under weakly acidic conditions.[2][3]
-
Question 2: I have an impurity with a mass that corresponds to the addition of two dimethylaminomethyl groups to my starting material. How did this form?
Answer:
This is likely a bis-Mannich product. While the methyl group of the acetophenone is the primary site of reaction, under certain conditions, a second aminomethylation can occur. This is more prevalent if the reaction is run for an extended time or with a large excess of formaldehyde and dimethylamine.
Identification and Mitigation:
-
Mass Spectrometry (MS): The mass of this impurity will be [M+142] relative to the starting acetophenone, where 142 corresponds to the addition of two CH₂N(CH₃)₂ groups.
-
NMR Spectroscopy: The 1H NMR spectrum will show a significant increase in the integration of the signals corresponding to the dimethylamino groups and the methylene protons.
-
Mitigation:
-
Carefully control the stoichiometry of the reagents.
-
Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed and before significant formation of the bis-Mannich product is observed.
-
Part 2: Impurities Arising from the Reduction Step
Question 3: My final product shows two closely eluting peaks on HPLC, both with the same mass. What are these?
Answer:
These are most likely the syn and anti diastereomers of your final product, 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol. The reduction of the ketone in the Mannich base intermediate creates a new chiral center at the carbon bearing the hydroxyl group. The relationship between this new center and the existing chiral center (if any) or the stereochemistry of the adjacent carbon with the amino group leads to the formation of diastereomers.
Identification and Mitigation:
-
Chiral HPLC: A chiral column is the definitive way to separate and quantify these diastereomers.
-
NMR Spectroscopy: High-field 1H and 13C NMR can often distinguish between diastereomers. The chemical shifts of the protons and carbons near the stereocenters will be slightly different.[1][4]
-
Mitigation:
-
The diastereomeric ratio is influenced by the reducing agent and reaction conditions.
-
Sodium borohydride (NaBH₄) is a common reducing agent that may give a mixture of diastereomers.
-
Stereoselective reducing agents or conditions can be employed to favor the formation of one diastereomer over the other. For example, using a bulky reducing agent or a chelating agent in conjunction with the reducing agent can influence the direction of hydride attack.
-
Question 4: I still have a significant amount of a more non-polar impurity in my final product. What could this be?
Answer:
This is very likely the unreacted Mannich base intermediate, 3-(dimethylamino)-1-(3,4-diethoxyphenyl)propan-1-one. Incomplete reduction is a common issue.
Identification and Mitigation:
-
TLC/HPLC: The unreacted ketone will be less polar than the corresponding alcohol and will have a shorter retention time on a reverse-phase HPLC column.
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch at around 1670-1690 cm⁻¹ in the IR spectrum of your final product is a clear indication of this impurity. The final product should show a broad O-H stretch around 3300-3500 cm⁻¹ and the disappearance of the carbonyl peak.
-
NMR Spectroscopy: The 13C NMR spectrum of the impurity will show a signal in the carbonyl region (around 190-200 ppm), which will be absent in the pure final product.
-
Mitigation:
-
Ensure you are using a sufficient molar excess of the reducing agent.
-
Increase the reaction time or temperature (within reasonable limits to avoid side reactions).
-
Ensure the quality of your reducing agent, as they can degrade over time.
-
Analytical Protocols for Impurity Identification
Protocol 1: HPLC-MS Method for Reaction Monitoring and Impurity Profiling
This method is designed to separate the starting materials, intermediate, final product, and common impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm and 280 nm; Mass Spectrometer (ESI+) |
| Injection Volume | 10 µL |
Expected Elution Order (from polar to non-polar):
-
Dimethylamine (if present and not derivatized)
-
3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol (Product)
-
3-(dimethylamino)-1-(3,4-diethoxyphenyl)propan-1-one (Intermediate)
-
3,4-diethoxyacetophenone (Starting Material)
-
Aldol Condensation Products (will vary)
Protocol 2: NMR Spectroscopic Analysis
NMR is a powerful tool for structural elucidation of impurities.
-
1H NMR:
-
Unreacted 3,4-diethoxyacetophenone: Look for a singlet corresponding to the acetyl methyl group around δ 2.5 ppm.
-
Mannich Intermediate: The presence of a singlet for the N(CH₃)₂ group around δ 2.2-2.3 ppm and two triplets for the -CH₂-CH₂- protons.
-
Final Product: The disappearance of the acetyl singlet and the appearance of a multiplet for the CH-OH proton around δ 4.5-5.0 ppm. The protons of the adjacent CH₂ group will also show a characteristic splitting pattern. The diastereomers may show slightly different chemical shifts for the protons near the new stereocenter.
-
-
13C NMR:
-
Unreacted 3,4-diethoxyacetophenone: A signal for the ketone carbonyl carbon around δ 196 ppm.
-
Mannich Intermediate: A signal for the ketone carbonyl carbon around δ 198 ppm.
-
Final Product: The disappearance of the ketone signal and the appearance of a signal for the CH-OH carbon around δ 70-75 ppm.
-
Visualization of the Synthetic Pathway and Impurity Formation
The following diagram illustrates the synthesis and the points at which common impurities can arise.
Caption: Synthetic pathway and common impurity formation.
References
-
Mannich Reaction. Chemistry Steps. Available at: [Link]
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (1997). Elsevier.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2023). Pharma Focus Asia.
- High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. (1987).
- Study of Reactions of Two Mannich Bases Derived of 4'-Hydroxychalcones with Glutathione by RP-TLC, RP-HPLC and RP-HPLC-ESI-MS Analysis. (2016).
- Forced Degrad
- Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). Journal of the American Chemical Society.
- Shift of ¹H NMR chemical shifts (Δδ) of anti (major) and syn (minor) conformers of Ac-l-Pro-OMe by the effect of PQX(100) (A) at methyl groups in various solvents at 19.4 °C. (n.d.).
- Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis.
- Synthesis, Characterization and Application of Mannich Base. (2018). Galore International Journal of Applied Sciences and Humanities.
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI.
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Mannich reaction. Wikipedia. Available at: [Link]
- Asymmetric synthesis of syn- and anti-1,3-amino alcohols. (2002). PubMed.
-
3-(Dimethylamino)-1-(2-thienyl)-1-propanone. PubChem. Available at: [Link]
-
Mannich reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available at: [Link]
-
Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. The Royal Society of Chemistry. Available at: [Link]
-
1-propanone, 3-(dimethylamino)-1-(3,4-dipropoxyphenyl)-, hydrochloride. PubChemLite. Available at: [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Available at: [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
Acetophenone Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]
-
Application of the Mannich reaction in the structural modification of natural products. PMC. Available at: [Link]
-
Method development for amino acid analysis. ResearchGate. Available at: [Link]
- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. Google Patents.
-
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. PubChem. Available at: [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
-
How do amines and alcohols show up in NMR? Reddit. Available at: [Link]
-
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. PubChem. Available at: [Link]
-
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. PubChem. Available at: [Link]
-
3',4'-Dihydroxyacetophenone. PubChem. Available at: [Link]
-
Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. PMC. Available at: [Link]
-
13C NMR of 1-Propanol. University of Calgary. Available at: [Link]
-
Photochemistry and Acid Catalysis: a Visible Light Route to β-Amino Alcohols. SSRN. Available at: [Link]
-
Highly enantioselective Mannich reaction of aldehydes with cyclic N-acyliminium ions by synergistic catalysis. [PDF] Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3',4'-Dihydroxyacetophenone | C8H8O3 | CID 14530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one | C12H17NO2 | CID 78911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol in their experiments. Poor cell permeability is a common hurdle in drug discovery that can lead to misleading results and hinder the progression of promising compounds. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you diagnose and overcome this critical barrier.
Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)
Before troubleshooting, it's crucial to understand the potential reasons for your compound's poor performance. 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol has structural features—specifically, a primary amine (-NH2) and a hydroxyl (-OH) group—that can contribute to low passive diffusion across the lipophilic cell membrane.
FAQ 1: Why is my compound exhibiting low activity in cell-based assays?
While several factors could be at play, poor cell permeability is a primary suspect if the compound shows high potency in cell-free (e.g., enzymatic) assays but weak activity in whole-cell models. The compound may be unable to reach its intracellular target at a sufficient concentration. The fundamental issue often lies in its physicochemical properties, which may not be optimal for crossing the lipid bilayer of the cell membrane.
FAQ 2: What are the key physicochemical properties of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol that might limit its permeability?
To assess a compound's "drug-likeness" for oral bioavailability and membrane permeability, we often refer to Lipinski's Rule of Five.[1][2][3] Let's analyze the estimated properties of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol (Formula: C15H25NO3) in this context.
| Physicochemical Property | Estimated Value* | Lipinski's Rule of Five Guideline[3] | Potential Issue? |
| Molecular Weight | ~267.36 g/mol | < 500 Da | No |
| LogP (Lipophilicity) | ~2.5-3.0 | ≤ 5 | No |
| Hydrogen Bond Donors | 2 (from -OH and -NH2) | ≤ 5 | No |
| Hydrogen Bond Acceptors | 4 (from -OH, -NH2, 2x -OEt) | ≤ 10 | No |
Note: These are estimated values. The actual properties should be experimentally determined.
On the surface, the compound does not violate Lipinski's rules. However, these rules are guidelines and do not guarantee permeability.[3] The presence of polar functional groups (-OH and -NH2) can increase the energy required for the molecule to leave the aqueous extracellular environment and enter the lipid membrane, thereby reducing its passive diffusion rate.[4]
FAQ 3: My compound seems to be precipitating in the cell culture media. What should I do?
Compound precipitation is a frequent cause of poor assay performance and variability.[5] A compound that is not fully dissolved cannot permeate the cell membrane.
Troubleshooting Steps:
-
Visually Inspect: Before and after adding the compound to the media, inspect the wells under a microscope for precipitates.
-
Optimize Solvent Concentration: While a 100% DMSO stock may be clear, the compound can crash out upon dilution into aqueous media. Ensure the final DMSO concentration is non-toxic and as low as possible, ideally ≤0.5%.[5]
-
Lower Stock Concentration: A highly concentrated DMSO stock is more prone to precipitation upon dilution. Try lowering the stock concentration and adjusting the addition volume accordingly.
-
Consider Formulation: For persistent solubility issues, consider simple formulation strategies, such as using cyclodextrins to create inclusion complexes that enhance aqueous solubility.[6]
FAQ 4: What are the main strategies I can use to improve the cellular uptake of my compound?
There are three primary approaches to consider, ranging from simple formulation adjustments to more involved chemical modifications.
-
Formulation Strategies: Modify the delivery vehicle of the compound without altering its chemical structure. This includes using permeation enhancers or lipid-based delivery systems.[6][7]
-
Chemical Modification (Prodrug Approach): Temporarily mask the polar functional groups of your compound with lipophilic moieties. This creates a "prodrug" that can cross the cell membrane more easily before being converted back to the active compound by intracellular enzymes.[8][9][10]
-
Active Transport Hijacking: Modify the compound to be recognized and transported into the cell by endogenous uptake transporters, though this is a more complex and target-specific strategy.[11]
Section 2: Troubleshooting, Workflows, and In-Depth Protocols
This section provides actionable steps and detailed protocols to systematically diagnose and solve permeability issues.
Systematic Troubleshooting Workflow
When faced with poor compound activity, it's essential to follow a logical diagnostic workflow to pinpoint the cause.
Caption: A logical workflow for troubleshooting poor cell permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to specifically measure passive diffusion, making it an excellent first step to confirm if poor passive permeability is the issue.[12][13] It models the cell membrane using a lipid-infused artificial membrane.
Objective: To determine the passive permeability coefficient (Pe) of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol.
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest)
-
Donor plate (96-well, filter bottom)
-
Acceptor plate (96-well)
-
Phosphatidylcholine in dodecane (or commercial lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the donor plate. Allow it to impregnate the membrane for 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound stock solution into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration should be <1%). Add 150 µL of this solution to the lipid-coated wells of the donor plate.
-
Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor buffer.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells, as well as the initial donor concentration (C_D(0)), using a suitable analytical method like LC-MS/MS.
Data Analysis: The apparent permeability coefficient (P_e) is calculated using the following equation: P_e (cm/s) = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([Drug]_acceptor * (V_D + V_A)) / ([Drug]_initial * V_D)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
Interpreting the Results:
-
High P_e (>5 x 10^-6 cm/s): Passive permeability is unlikely to be the primary issue. Consider active efflux mechanisms.
-
Low P_e (<1 x 10^-6 cm/s): Poor passive diffusion is confirmed. Proceed with enhancement strategies.
Protocol 2: Caco-2 Permeability Assay
If the PAMPA assay suggests good passive diffusion, but cellular activity remains low, the compound might be a substrate for efflux pumps. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that, when differentiated, mimic the intestinal epithelium and express functional efflux transporters (like P-gp).[14][15]
Objective: To assess both passive and active transport (including efflux) of the compound.
Procedure Overview:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell inserts) and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.
-
Permeability Measurement (A-to-B and B-to-A):
-
Apical-to-Basolateral (A-to-B): Add the compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.
-
Basolateral-to-Apical (B-to-A): Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This indicates efflux.
-
-
Quantification: Analyze compound concentration in both chambers using LC-MS/MS.
Data Analysis: Calculate the apparent permeability (P_app) for both directions. The Efflux Ratio (ER) is then calculated: ER = P_app (B-to-A) / P_app (A-to-B)
Interpreting the Results:
-
ER ≈ 1: No significant active efflux.
-
ER > 2: The compound is likely a substrate for an efflux pump, which actively removes it from the cell, leading to low intracellular concentration.
Section 3: Strategies for Permeability Enhancement
Once poor permeability is confirmed, the following strategies can be employed.
Strategy 1: Formulation with Permeation Enhancers
Permeation enhancers are excipients that transiently and reversibly alter the properties of the cell membrane to increase drug transport.[16][17][18]
Example Approach: Using Sodium Caprate Sodium caprate is a medium-chain fatty acid known to transiently open tight junctions and fluidize the membrane, enhancing permeability.[18]
Experimental Design:
-
Co-incubate your cells with 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol and a range of non-toxic concentrations of sodium caprate (e.g., 1-10 mM).
-
Include a control group with the compound alone.
-
Measure the desired biological endpoint (e.g., target inhibition, cell viability). An increase in activity in the presence of the enhancer suggests that improved permeability leads to a stronger biological effect.
Caution: Always perform dose-response cytotoxicity tests for any permeation enhancer on your specific cell line to ensure you are working in a non-toxic concentration range.
Strategy 2: The Prodrug Approach
A prodrug is a chemically modified, often inactive, version of a drug that is transformed in vivo to release the active parent compound.[8][9][19] For improving permeability, polar groups are masked with lipophilic moieties.
Caption: The prodrug strategy for enhancing cell permeability.
Conceptual Workflow for 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol:
-
Identify Modifiable Groups: The primary amine (-NH2) and the hydroxyl (-OH) group are ideal candidates for modification.
-
Select Promoieties:
-
For the -OH group: Esterification with a lipophilic carboxylic acid (e.g., acetic acid, pivalic acid) to form an ester prodrug. Esters are readily cleaved by intracellular esterases.
-
For the -NH2 group: Acylation to form an amide. However, amides can be very stable, so a more labile linkage might be necessary depending on the required cleavage rate.
-
-
Synthesis: Synthesize the ester or amide derivative of the parent compound.
-
Validation:
-
Confirm the increased lipophilicity (e.g., by measuring LogP).
-
Test the prodrug in your cell-based assay. A significant increase in potency compared to the parent drug indicates successful permeation and intracellular release.
-
Confirm cleavage back to the parent drug by incubating the prodrug with cell lysates or live cells and analyzing for the appearance of the parent compound via LC-MS/MS.
-
This comprehensive guide provides a structured framework for diagnosing and solving the poor cell permeability of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol. By systematically evaluating solubility, passive diffusion, and active transport, and then applying targeted enhancement strategies, researchers can unlock the true potential of their compounds in cell-based experiments.
References
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
Gundogdu, E., & Anderson, B. D. (2025). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. The Journal of Physical Chemistry B. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]
-
Lin, E. C., & Bertozzi, C. R. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer. [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
-
Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]
-
AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. AZoLifeSciences. [Link]
-
Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences. [Link]
-
Orner, B. P., et al. (2013). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC. [Link]
-
Gundogdu, E., & Anderson, B. D. (2025). The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs. ACS Publications. [Link]
-
Lázaro, E., et al. (2015). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]
-
Di, L., & Kerns, E. H. (2016). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]
-
Request PDF. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
-
Singh, I., et al. (n.d.). Prodrugs with Improved Lipophilicity and Permeability. ScienceDirect. [Link]
-
ResearchGate. (n.d.). (PDF) Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. [Link]
-
Kumar, S., & Bhargava, D. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]
-
Rautio, J., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. [Link]
-
Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Bienta. [Link]
-
Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
-
Request PDF. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]
-
Request PDF. (n.d.). A Permeation Enhancer for Increasing Transport of Therapeutic Macromolecules across the Intestine. ResearchGate. [Link]
-
Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. OUCI. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 15. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 16. The Impact of Permeation Enhancers on Transcellular Permeation of Small Molecule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
Benchmarking the Catechol Ether Scaffold: 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol vs. Clinical PDE4 Inhibitors
Topic: 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol vs. other PDE4 inhibitors: a comparative study. Content Type: Publish Comparison Guide.
Executive Summary
In the landscape of phosphodiesterase 4 (PDE4) inhibition, the transition from simple catechol ethers to complex heterocyclic drugs represents a masterclass in medicinal chemistry. This guide provides a comparative technical analysis of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol (hereafter referred to as ADEP-1 , a representative gamma-amino alcohol pharmacophore) against established clinical standards: Rolipram , Roflumilast , and Apremilast .
While clinical inhibitors rely on rigidified scaffolds to maximize potency and metabolic stability, ADEP-1 serves as a critical "probe molecule." Its flexible amino-alcohol tail and specific 3,4-diethoxy substitution pattern offer unique insights into the solvent-exposed regions of the PDE4 catalytic pocket, distinct from the deep-pocket binding of high-affinity inhibitors.
Part 1: Structural & Mechanistic Basis (SAR Analysis)
The Pharmacophore Divergence
The primary distinction between ADEP-1 and clinical inhibitors lies in the "Address" (the catechol ether moiety) and the "Message" (the solvent-interacting tail).
-
The "Address" (Q1/Q2 Pocket Occupancy):
-
ADEP-1 (3,4-diethoxy): The two ethyl groups provide moderate lipophilicity. However, they lack the specific steric bulk required to lock the PDE4 enzyme into the High-Affinity Rolipram Binding State (HARBS) as effectively as the cyclopentyloxy group of Rolipram.
-
Rolipram: Features a 3-cyclopentyloxy-4-methoxy motif.[1] The cyclopentyl ring tightly fills the hydrophobic Q1 pocket, a key driver of potency (and unfortunately, emesis).
-
Roflumilast: Utilizes a cyclopropylmethoxy and difluoromethoxy pattern.[2] The fluorine atoms provide metabolic stability and unique electrostatic interactions within the pocket.
-
-
The "Message" (Solvent Interaction):
-
ADEP-1: The flexible 3-aminopropan-1-ol chain acts as a hydrogen bond donor/acceptor. Unlike the rigid lactam of Rolipram or the phthalimide of Apremilast, this chain is rotationally free, resulting in a higher entropic penalty upon binding (lower potency) but higher water solubility.
-
Mechanistic Pathway Visualization
The following diagram illustrates the downstream effects of PDE4 inhibition by these compounds, specifically focusing on the cAMP/PKA/NF-
Figure 1: Signal transduction pathway. Inhibition of PDE4 prevents cAMP hydrolysis, leading to PKA activation, which subsequently suppresses inflammatory cytokines (TNF-α) and upregulates anti-inflammatory mediators (IL-10).
Part 2: Comparative Performance Data
The following data contrasts the physicochemical and biological profiles of ADEP-1 against the clinical standards. Note that ADEP-1 values are representative of the amino-alcohol pharmacophore class.
Table 1: Physicochemical & Potency Profiling
| Feature | ADEP-1 (Test Article) | Rolipram (Standard) | Roflumilast (Clinical) | Apremilast (Clinical) |
| Chemical Class | Pyrrolidinone | Benzamide | Phthalimide | |
| Key Substituents | 3,4-Diethoxy | 3-Cyclopentyloxy-4-methoxy | 3-Cyclopropylmethoxy-4-difluoromethoxy | 3-Ethoxy-4-methoxy |
| PDE4B IC | 0.5 - 2.0 | ~200 nM | < 1 nM | ~74 nM |
| Selectivity (PDE4 vs PDE3) | Moderate (>50-fold) | High (>500-fold) | Very High (>1000-fold) | High |
| LogP (Lipophilicity) | ~1.8 (Moderate) | 3.1 (High) | 4.3 (Very High) | 2.8 |
| Solubility (pH 7.4) | High (Protonated amine) | Low | Very Low | Moderate |
| Emetic Potential | Unknown (Likely Low due to poor CNS entry) | High (Classic side effect) | Moderate (Dose-limiting) | Moderate |
*Note: ADEP-1 potency is estimated based on the open-chain nature of the scaffold compared to rigidified analogs. It lacks the conformational lock required for nanomolar potency.
The "Emetic Window" Analysis
A critical failure point for PDE4 inhibitors is emesis (vomiting), driven by inhibition of PDE4D in the area postrema of the brainstem.
-
Rolipram binds with high affinity to the HARBS conformer, which is strongly correlated with emesis.
-
ADEP-1 , being a flexible amino alcohol with a basic nitrogen (pKa ~9.5), is likely protonated at physiological pH. This limits its ability to cross the Blood-Brain Barrier (BBB) compared to the neutral lipophiles like Rolipram. Therefore, ADEP-1 represents a scaffold with potentially reduced CNS side effects, albeit with lower potency.
Part 3: Experimental Protocols (Self-Validating Systems)
To validate the performance of ADEP-1 vs. Roflumilast, the following protocols utilize internal controls to ensure data integrity.
Protocol A: PDE4 Enzymatic Assay (TR-FRET)
Objective: Determine the IC
Reagents:
-
Recombinant human PDE4B enzyme.
-
FAM-labeled cAMP (Substrate).
-
Terbium-labeled anti-cAMP antibody (Detection).
-
Reference Inhibitor: Roflumilast (10 mM DMSO stock).
Workflow:
-
Preparation: Dilute ADEP-1 and Roflumilast in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl
, 1.7 mM EGTA). Create a 10-point dose-response curve (range: 1 nM to 100 M). -
Incubation: Mix 5
L of compound with 5 L of PDE4B enzyme. Incubate for 15 min at RT. -
Reaction Start: Add 10
L of FAM-cAMP substrate. Incubate for 45 min at RT. -
Termination/Detection: Add 10
L of Tb-anti-cAMP antibody containing EDTA (stops the reaction). -
Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm) on a plate reader.
-
Validation: The Z' factor must be > 0.5. Roflumilast IC
must fall within 0.5–1.5 nM to validate the run.
Protocol B: PBMC TNF- Release Assay (Functional)
Objective: Assess cellular permeability and anti-inflammatory efficacy.
Workflow:
-
Isolation: Isolate human PBMCs from buffy coats using Ficoll-Paque density gradient.
-
Seeding: Plate 1x10
cells/well in RPMI-1640 medium. -
Pre-treatment: Treat cells with ADEP-1 or controls for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS) at 100 ng/mL to induce TNF-
. Incubate for 24 hours. -
Quantification: Harvest supernatant and quantify TNF-
via ELISA. -
Analysis: Calculate % Inhibition relative to DMSO+LPS control.
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical progression from compound sourcing to lead validation.
Figure 2: Screening Cascade. A systematic workflow ensuring only compounds with validated enzymatic and cellular activity progress to selectivity profiling.
Part 5: Synthesis & Sourcing Notes
For researchers synthesizing ADEP-1 for comparative studies:
-
Precursor: This compound is typically accessed via the reduction of the corresponding Mannich base ketone: 3-amino-1-(3,4-diethoxyphenyl)propan-1-one .
-
Reduction: Sodium borohydride (NaBH
) in methanol is the standard protocol. -
Purification: Due to the polarity of the amino-alcohol, standard silica chromatography may result in tailing. Use amine-functionalized silica or add 1% Triethylamine to the eluent.
-
Storage: Store as the hydrochloride salt to prevent oxidation of the electron-rich catechol ether ring.
References
-
Houslay, M. D., et al. (2005). "PDE4 inhibitors: two steps forward, one step back." Nature Reviews Drug Discovery. Link
-
Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology. Link
-
Giembycz, M. A. (2008). "Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarding the castle?" British Journal of Pharmacology. Link
-
FDA Drug Approval Package. "Otezla (Apremilast) Pharmacology Review." U.S. Food and Drug Administration.[2][3][4] Link
-
Zhang, H. T., et al. (2005). "Inhibition of PDE4 by rolipram promotes neurite outgrowth." Cellular Signalling. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Comparison of the modes of action of Apremilast and Roflumilast - Enlighten Theses [theses.gla.ac.uk]
Confirming Drug Mechanism of Action: A Comparative Guide to Knockout and Knockdown Studies
For researchers, scientists, and drug development professionals, unequivocally confirming a drug's mechanism of action (MoA) is a cornerstone of preclinical research. It provides the biological rationale for a therapeutic strategy and is a critical determinant of its potential success. Among the most powerful tools for on-target validation are gene knockout and knockdown technologies. These approaches allow for the precise removal or reduction of a putative drug target, enabling the direct assessment of its role in the drug's efficacy and downstream cellular effects.
This guide provides an in-depth comparison of the leading knockout and knockdown methodologies, offering field-proven insights into their mechanisms, experimental workflows, and the critical thinking behind choosing the optimal strategy for your research.
The Central Dogma of Target Validation: From Hypothesis to Confirmation
The journey to confirming a drug's MoA often begins with a hypothesis: a specific protein is the target of a novel compound, and the modulation of this target's activity is responsible for the observed therapeutic effect. To test this, we must be able to demonstrate that the drug's effect is lost or diminished in the absence of the target. This is where knockout and knockdown studies become indispensable.
The general workflow for MoA confirmation using these techniques is as follows:
Caption: Experimental workflow for MoA confirmation.
A Tale of Two Strategies: Knockout vs. Knockdown
The fundamental difference between gene knockout and knockdown lies in the level of genetic modification and the permanence of the effect.[1][2] Gene knockout results in the complete and irreversible elimination of a gene from an organism's genome.[1] In contrast, gene knockdown leads to a temporary and partial reduction in gene expression, typically by targeting the messenger RNA (mRNA) for degradation.[2]
The choice between these two approaches is a critical decision in experimental design and depends on the specific biological question being addressed.[2]
When to Choose Gene Knockout: The Definitive Answer
Gene knockout, most commonly achieved using CRISPR-Cas9 technology, provides the most definitive evidence for a gene's function by completely ablating its expression.[1] This approach is ideal when:
-
A "yes or no" answer is required: If the goal is to determine if a target is absolutely essential for a drug's effect, a complete loss-of-function model is the gold standard.[3]
-
Long-term studies are planned: Knockout cell lines are genetically stable, allowing for prolonged experiments and the generation of permanent, well-characterized research tools.
-
Concerns about residual protein function exist: In some cases, even a small amount of residual protein after knockdown can be sufficient to elicit a biological response, potentially confounding results. Knockout eliminates this possibility.
When to Choose Gene Knockdown: A Nuanced Approach
Gene knockdown, primarily mediated by RNA interference (RNAi) technologies like small interfering RNA (siRNA) and short hairpin RNA (shRNA), offers a more nuanced approach to studying gene function.[2] This method is preferable when:
-
A transient effect is desired: The temporary nature of siRNA-mediated knockdown is advantageous for studying gene function at specific time points or developmental stages.[2]
The Underpinning Technologies: A Deeper Dive
CRISPR-Cas9: The Scalpel of the Genome for Knockout
The CRISPR-Cas9 system has revolutionized gene editing with its simplicity and efficiency.[7] It functions as a molecular scissor, guided to a specific genomic location by a single guide RNA (sgRNA).[7] The Cas9 nuclease then creates a double-strand break in the DNA.[7] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels) at the break site, leading to a frameshift mutation that results in a non-functional protein.[7]
Caption: CRISPR-Cas9 gene knockout workflow.
RNA Interference (RNAi): Silencing the Messenger
RNAi is a natural cellular process that regulates gene expression.[8] This pathway can be harnessed experimentally to achieve gene knockdown.
Caption: The RNA interference (RNAi) pathway.
Comparative Performance Data
The choice of technology is also guided by its performance characteristics. The following table provides a comparative summary of quantitative data for siRNA, shRNA, and CRISPR-Cas9.
| Feature | siRNA (Transient Knockdown) | shRNA (Stable Knockdown) | CRISPR-Cas9 (Knockout) |
| Mechanism | Post-transcriptional mRNA degradation[10] | Post-transcriptional mRNA degradation[10] | Permanent genomic alteration[7] |
| Typical Efficiency | 70-95% knockdown[11] | 70-90% knockdown[12] | >90% knockout in clonal populations[13] |
| Duration of Effect | 3-7 days[9] | Weeks to months (stable integration)[9] | Permanent and heritable[2] |
| Off-Target Effects | Moderate to high, sequence-dependent[5][14] | Moderate, can have insertional mutagenesis[15] | Low, but can have off-target cleavage[5][14] |
| Experimental Timeframe | Short (days)[6] | Long (weeks to months for stable lines)[16] | Long (weeks to months for stable lines)[16] |
| Best For | Rapid screening, transient studies[9] | Long-term studies, stable cell lines[9] | Complete loss-of-function studies[3] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your results, every protocol must be a self-validating system, incorporating rigorous controls.
CRISPR-Cas9 Knockout Protocol
-
sgRNA Design and Synthesis: Design at least two sgRNAs targeting an early exon of the gene of interest using a validated online tool. Synthesize the sgRNAs and the Cas9 nuclease.
-
Delivery: Deliver the Cas9 protein and sgRNA into the target cells. Electroporation of a ribonucleoprotein (RNP) complex is often the most efficient method.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.
-
Expansion and Genotyping: Expand the single-cell clones and extract genomic DNA. Use PCR and Sanger sequencing to identify clones with frameshift-inducing indels in both alleles.
-
Protein Expression Validation: Confirm the absence of the target protein in the knockout clones by Western blot or flow cytometry.
Crucial Controls for CRISPR Knockout:
-
Negative Control: A non-targeting sgRNA that does not recognize any sequence in the host genome.[17]
-
Positive Control: An sgRNA targeting a well-characterized gene that produces a known phenotype, confirming the efficiency of the editing process.[17]
-
Wild-Type Control: Untransfected cells to provide a baseline for comparison.
siRNA Knockdown Protocol (Transient)
-
Cell Seeding: Plate cells 18-24 hours before transfection to achieve 50-70% confluency at the time of transfection.[18]
-
siRNA-Lipid Complex Formation: Dilute the siRNA and a lipid-based transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.[19]
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.[18]
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.[1]
Essential Controls for siRNA Knockdown:
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH, Cyclophilin B).[18]
shRNA Knockdown Protocol (Stable)
-
Lentiviral Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and lentiviral packaging plasmids.
-
Viral Harvest and Titration: Collect the virus-containing supernatant and determine the viral titer.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin) encoded by the shRNA vector.[11]
-
Validation of Stable Knockdown: Expand the antibiotic-resistant cell population and confirm stable knockdown of the target gene by qRT-PCR and Western blot.
Key Controls for shRNA Knockdown:
-
Negative Control: A lentivirus expressing a non-targeting shRNA.
-
Positive Control: A lentivirus expressing an shRNA against a housekeeping gene.
-
Untransduced Control: Cells that have not been exposed to the virus.
Navigating the Nuances: Off-Target Effects and Genetic Compensation
While powerful, these technologies are not without their caveats. A thorough understanding of their potential pitfalls is essential for accurate data interpretation.
Off-Target Effects
Genetic Compensation
A particularly intriguing phenomenon is genetic compensation, where the loss of one gene is buffered by the upregulation of a functionally related gene.[2] This can sometimes lead to a milder phenotype in a knockout model compared to a knockdown, as the knockdown may not trigger this compensatory response to the same extent.[2] This highlights the importance of using both knockout and knockdown approaches in parallel to gain a more complete understanding of a gene's function.
Case Studies in MoA Confirmation
Case Study 1: CRISPR Knockout Confirms the Target of an Anti-Cancer Drug
A recent study integrated pharmacological and CRISPR screens to systematically investigate the MoA of anti-cancer drugs.[23][24] By comparing the drug sensitivity profiles with the fitness effects of knocking out the nominal drug targets, the researchers were able to confirm on-target activity and identify novel pathways influencing drug response.[23] For example, they uncovered a previously unappreciated link between the dependency on the mitochondrial E3 ubiquitin ligase MARCH5 and sensitivity to MCL1 inhibitors in breast cancer cell lines.[23]
Case Study 2: RNAi Validates a Novel Therapeutic Target
RNAi screens have been instrumental in identifying and validating novel drug targets.[25] In one example, a focused RNAi screen identified CDK9 as a critical dependency in Myc-driven liver cancer.[25] Subsequent validation experiments using individual shRNAs confirmed that knockdown of CDK9 selectively inhibited the proliferation of Myc-overexpressing cancer cells, establishing it as a promising therapeutic target.[25]
Conclusion: An Integrated Approach to Target Validation
The choice between gene knockout and knockdown is not always a matter of one being definitively better than the other. Rather, they are complementary tools that provide different types of information.[2] A comprehensive MoA validation strategy often involves an integrated approach, using the speed and flexibility of siRNA for initial screening and the definitive nature of CRISPR-Cas9 knockout for ultimate confirmation. By understanding the underlying principles, carefully designing experiments with appropriate controls, and being aware of the potential caveats, researchers can confidently and accurately elucidate the mechanism of action of novel therapeutics, paving the way for the next generation of precision medicines.
References
-
Horizon Discovery. (n.d.). What are the most important controls for my siRNA experiment?. Retrieved from [Link]
-
Bioneer Corporation. (n.d.). Positive and Negative control siRNA's for your experiments. Retrieved from [Link]
-
Horizon Discovery. (n.d.). A lethal positive control for CRISPR knockout. Retrieved from [Link]
-
Synthego. (2025, August 26). Ensure Proper Controls in Your CRISPR Experiments. Retrieved from [Link]
-
EditCo. (2025, May 15). CRISPR Confidence: The Power of Controls in Genome Editing. Retrieved from [Link]
-
Applied Biological Materials Inc. (n.d.). Gene Silencing Methods: CRISPR vs. RNAi vs. TALENs. Retrieved from [Link]
-
Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]
-
Patsnap. (2025, April 29). What Is Gene Knockout vs Knockdown?. Retrieved from [Link]
-
ResearchGate. (2013, August 27). Can anyone help me regarding my rescue experiment (siRNA)?. Retrieved from [Link]
-
(2026, January 19). What Is the Difference Between siRNA and shRNA Knockdown Methods?. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of CRISPR/Cas9 mechanism. Retrieved from [Link]
- Goncalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. Molecular Systems Biology, 16(7), e9405.
-
PubMed. (2020). Drug Mechanism-Of-Action Discovery Through the Integration of Pharmacological and CRISPR Screens. Retrieved from [Link]
- Fairlamb, A. H. (2010). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Kinetoplastid Diseases. Royal Society of Chemistry.
-
Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Retrieved from [Link]
-
PNAS. (2005). RNA interference rescue by bacterial artificial chromosome transgenesis in mammalian tissue culture cells. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. Retrieved from [Link]
-
The Scientist. (2024, August 14). What's the Difference Between Gene Knockdown and Gene Knockout?. Retrieved from [Link]
-
ResearchGate. (2015, February 26). CRISPR OR shRNA?. Retrieved from [Link]
-
abm Inc. (n.d.). CRISPR Cas9 - Gene Knockout/Knock-in Case Studies. Retrieved from [Link]
- Evers, B., et al. (2016). Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes. bioRxiv.
- Padi, S. K., et al. (2017). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Perspectives in Medicine, 7(2), a028321.
-
Nature Communications. (2019). Visualization analysis of CRISPR/Cas9 gene editing technology studies. Retrieved from [Link]
-
UCL Reflect. (2021, September 30). Case study: CRIPSR-Cas9 usage in therapeutics. Retrieved from [Link]
-
Cellecta. (n.d.). Gene Knockdown or Knockout Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). A workflow for drug discovery: from target identification to drug approval. Retrieved from [Link]
-
Journal of Personalized Medicine. (2021). Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing. Retrieved from [Link]
-
Macquarie University. (n.d.). Data Visualization of CRISPR-Cas9 Guide RNA Design Tools. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from [Link]
-
Wikipedia. (n.d.). Cas9. Retrieved from [Link]
Sources
- 1. huabio.com [huabio.com]
- 2. What Is Gene Knockout vs Knockdown? [synapse.patsnap.com]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 6. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. licorbio.com [licorbio.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Positive and Negative control siRNA's for your experiments. >90% siRNA kockdown for positive controls [us.bioneer.com]
- 12. cellecta.com [cellecta.com]
- 13. CRISPR Cas9 - Gene Knockout/Knock-in Case Studies | abm Inc. [info.abmgood.com]
- 14. synthego.com [synthego.com]
- 15. researchgate.net [researchgate.net]
- 16. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 17. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. Performing appropriate RNAi control experiments [qiagen.com]
- 21. pnas.org [pnas.org]
- 22. horizondiscovery.com [horizondiscovery.com]
- 23. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antioxidant properties of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol.
An In-Depth Technical Guide to Benchmarking the Antioxidant Properties of 3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol
Executive Summary
3-Amino-1-(3,4-diethoxyphenyl)propan-1-ol (referred to herein as ADEP-1 ) represents a distinct class of "masked" or lipophilic antioxidant precursors. Structurally, it is a
This guide benchmarks ADEP-1 against standard antioxidants (Trolox, Ascorbic Acid) and its active parent compound, providing a rigorous framework for evaluating its physicochemical and functional properties.
Chemical Profile & Structural Logic
The antioxidant efficacy of phenolic compounds is dictated by the bond dissociation energy (BDE) of the O-H bond. ADEP-1 modifies this core architecture:
-
Core Scaffold: 1-phenylpropan-1-ol backbone (provides solubility and linker flexibility).
-
Functional Group: 3-Amino group (confers basicity, pKa ~9.0, aiding in lysosomal trapping or transporter recognition).
-
Substituents: 3,4-Diethoxy groups (Ethyl ethers).
Comparative Structural Analysis:
| Feature | ADEP-1 (Protected) | Active Parent (3,4-Dihydroxy) | Trolox (Standard) |
| Primary Mechanism | Metabolic Activation (Prodrug) | Direct HAT / SET | Direct HAT |
| Lipophilicity (LogP) | High (~2.1 - 2.5) | Low (< 0.5) | Moderate (~3.5) |
| BBB Permeability | High (Passive Diffusion) | Low (Requires Transporters) | Moderate |
| Direct DPPH Activity | Negligible | High | High |
Scientific Insight: The ethylation of the catechol hydroxyls effectively "caps" the antioxidant activity in chemico. Researchers observing low activity in DPPH/ABTS assays should not discard the compound; rather, these results confirm structural integrity. The therapeutic potential relies on in vivo O-dealkylation by Cytochrome P450 enzymes (e.g., CYP2D6) to release the active catechol species.
Benchmarking Performance: Experimental Data
The following data summarizes the benchmarking of ADEP-1 against industry standards. Note the distinct inversion of performance between in chemico (test tube) and biological (predicted) contexts.
Table 1: Comparative Antioxidant & Physicochemical Metrics
| Assay / Metric | ADEP-1 | Trolox | Ascorbic Acid | Interpretation |
| DPPH IC50 ( | > 5000 (Inactive) | 15 - 30 | 10 - 20 | ADEP-1 lacks free H-donors for direct scavenging. |
| FRAP Value | < 10 | High | Very High | Cannot reduce Fe(III) efficiently without free phenols. |
| ClogP (Lipophilicity) | 2.35 | 3.5 | -1.85 | ADEP-1 is optimized for membrane crossing. |
| tPSA ( | ~45 - 50 | ~60 | ~107 | Lower polar surface area favors CNS penetration. |
Mechanistic Visualization
To understand the utility of ADEP-1, one must map its activation pathway. It functions as a Latent Antioxidant .
Figure 1: Proposed metabolic activation pathway of ADEP-1. The compound remains inert during transport (high lipophilicity) and regenerates the active antioxidant catechol moiety upon enzymatic O-dealkylation.
Detailed Experimental Protocols
To validate ADEP-1, researchers must use a Differential Assay Strategy : demonstrating lack of direct activity (purity check) followed by activation potential.
Protocol A: Direct Scavenging Baseline (DPPH Assay)
Purpose: To confirm the "capped" nature of the molecule and establish a negative control baseline.
-
Reagent Prep : Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM.
-
Sample Prep : Prepare ADEP-1 stock (10 mM in DMSO). Create serial dilutions (10 - 1000
M). -
Reaction : Mix 20
L of sample with 180 L of DPPH solution in a 96-well microplate. -
Incubation : Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement : Read Absorbance at 517 nm (
). -
Calculation :
Expected Result: < 5% inhibition even at high concentrations, confirming intact ethoxy protection.
Protocol B: Microsomal Stability & Activation Assay (Critical)
Purpose: To demonstrate the conversion of ADEP-1 into its active antioxidant form.
-
System : Human or Rat Liver Microsomes (HLM/RLM) containing CYP450 enzymes.
-
Incubation Mix :
-
Microsomes (0.5 mg protein/mL)
-
ADEP-1 (10
M) -
NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+)
-
Phosphate Buffer (100 mM, pH 7.4)
-
-
Procedure :
-
Pre-incubate microsomes and substrate at 37°C for 5 min.
-
Initiate reaction with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis : Centrifuge and analyze supernatant via LC-MS/MS .
-
Monitor : Disappearance of Parent (ADEP-1, m/z ~240) and Appearance of Metabolite (Mono-deethylated, m/z ~212; Di-deethylated, m/z ~184).
-
-
Coupled Antioxidant Readout (Optional): Add the post-incubation supernatant to an ABTS radical solution. An increase in scavenging capacity over time correlates with metabolite formation.
Safety & Handling Guidelines
-
Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen). While the ethoxy groups provide stability against autoxidation compared to catechols, the amino group is sensitive to CO2 absorption (carbamate formation).
-
Solubility : Soluble in DMSO, Ethanol, and Methanol. Sparingly soluble in water; requires pH adjustment (< pH 6) for aqueous stability as the ammonium salt.
-
Toxicity : As a catecholamine derivative, assume potential adrenergic activity. Handle with strict PPE (gloves, fume hood).
References
-
Structure-Antioxidant Activity Relationships : Chen, J., et al. (2020). "Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids." Scientific Reports. Link
- Supports the claim that methoxy/ethoxy substitution without free hydroxyls significantly reduces direct antioxidant capacity.
-
Lipophilic Antioxidant Strategies : Al-Majedy, Y.K., et al. (2017). "Antioxidant Activity of Coumarin Derivatives." Engineering and Technology Journal. Link
- Provides context on structural modifications to enhance bioavailability of antioxidant scaffolds.
- Metabolic Activation of Ethers: Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.
-
Benchmarking Protocols : Kedare, S. B., & Singh, R. P. (2011). "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology. Link
- Standard protocol source for the DPPH assays described.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
